2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol
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Overview
Description
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol is an organic compound that features a sulfanyl group attached to a propanol backbone, with a dichloro-methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol typically involves the reaction of 2,3-dichloro-4-methoxyphenyl thiol with an appropriate propanol derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and yield, potentially using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chloro substituents or to convert the sulfanyl group to a thiol.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, dechlorinated derivatives.
Substitution: Amino derivatives, alkoxy derivatives.
Scientific Research Applications
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfanyl-containing compounds have shown efficacy.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The dichloro-methoxyphenyl moiety may interact with hydrophobic pockets in enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
3-Mercapto-2-methylpropanol: Contains a mercapto group and a similar propanol backbone but lacks the dichloro-methoxyphenyl substituent.
Uniqueness
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol is unique due to the presence of both the dichloro-methoxyphenyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
88062-52-6 |
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Molecular Formula |
C10H12Cl2O2S |
Molecular Weight |
267.17 g/mol |
IUPAC Name |
2-(2,3-dichloro-4-methoxyphenyl)sulfanylpropan-1-ol |
InChI |
InChI=1S/C10H12Cl2O2S/c1-6(5-13)15-8-4-3-7(14-2)9(11)10(8)12/h3-4,6,13H,5H2,1-2H3 |
InChI Key |
VDGYFZJQEMHFER-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)SC1=C(C(=C(C=C1)OC)Cl)Cl |
Origin of Product |
United States |
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